N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, also known as 2N1HIA, is a synthetic organic compound belonging to the class of pyridazinone derivatives. [] This compound has been identified as a potential therapeutic agent for bone diseases associated with excessive bone resorption due to its inhibitory effects on osteoclast differentiation. []
N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide (2N1HIA) exhibits its inhibitory effect on osteoclast differentiation by attenuating bone resorption activity. [] The exact molecular target of 2N1HIA has not been fully elucidated. Studies suggest that it does not affect the expression of common osteoclast-specific gene markers or interfere with the RANKL signaling pathway. [] Instead, 2N1HIA significantly impacts the expression levels of CD47, an early fusion marker, and cathepsin K, a crucial protease for bone resorption. [] Additionally, 2N1HIA reduces the activity of matrix metalloprotease-9 (MMP-9), further contributing to decreased bone resorption. []
The primary application of N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide (2N1HIA) identified in the provided literature is its potential as a therapeutic agent for bone diseases characterized by excessive bone resorption. [] This includes conditions like osteoporosis, where the balance between bone formation and resorption is disrupted, leading to bone loss and increased fracture risk. 2N1HIA's ability to inhibit osteoclast differentiation, without affecting other cellular processes, makes it a promising candidate for further investigation in preclinical and clinical studies.
CAS No.: 108418-13-9
CAS No.: 540-11-4
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.:
CAS No.: 290299-12-6